
Pentazocine hydrochloride
Overview
Description
Pentazocine hydrochloride is a synthetic opioid analgesic belonging to the benzomorphan class. It functions as a mixed agonist-antagonist, primarily acting as a κ-opioid receptor (KOR) agonist and a partial agonist/antagonist at the μ-opioid receptor (MOR) . This unique receptor interaction confers analgesic effects while reducing risks of respiratory depression compared to full μ agonists like morphine . Clinically, it is used for moderate-to-severe pain management and sedation during procedures such as endoscopic ultrasonography (EUS) .
This compound is often formulated with naloxone hydrochloride (an opioid antagonist) in oral tablets to deter misuse by injection . Its bioavailability can be enhanced through novel ester derivatives, which increase oral absorption by nearly 5-fold compared to standard formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentazocine Hydrochloride involves several steps, starting from the basic benzomorphan structure. The key steps include:
Formation of the Benzomorphan Core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.
Functionalization: Introduction of functional groups such as hydroxyl and methyl groups to achieve the desired pharmacological properties.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent pharmaceutical standards through rigorous testing.
Chemical Reactions Analysis
Metabolic Reactions
Pentazocine undergoes extensive hepatic metabolism, primarily through two pathways:
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Oxidation : Terminal methyl groups on the benzazocine backbone are oxidized to form hydroxylated derivatives. This phase I reaction enhances water solubility for elimination .
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Glucuronidation : The phenolic -OH group undergoes conjugation with glucuronic acid, forming a polar metabolite excreted in urine .
Synthetic Reactions
The industrial synthesis of pentazocine intermediates involves critical reduction steps:
Hydrogenation of 3-Methyl-3-Pentenenitrile (Compound XV)
Conditions :
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Catalyst: Raney nickel
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Reducing Agent: H₂ (0.6–0.7 MPa pressure)
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Solvent: Ethanol with 5–30% ammonia
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Temperature: 35–45°C
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Time: 6–9 hours
Reaction :
Yield Improvement :
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Ammonia addition reduces required H₂ pressure from 5–6 MPa to 0.7 MPa, enhancing safety and scalability .
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Byproduct separation is streamlined due to ethanol’s low boiling point (78°C) compared to the product (Compound XVII) .
Degradation and Stability
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Oxidative Sensitivity : Pentazocine formulations often include sodium metabisulfite (0.2–0.3%) to prevent oxidation of the phenolic -OH group .
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Thermal Stability : Degrades at temperatures >100°C, necessitating storage below 25°C .
Receptor Interaction Chemistry
Though primarily pharmacological, pentazocine’s mu-opioid receptor antagonism and kappa-opioid agonism involve:
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Hydrogen Bonding : The hydroxyl group interacts with receptor residues (e.g., His297 in mu-opioid receptors) .
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Steric Effects : The bulky 3-methyl-2-butenyl side chain limits mu-receptor binding, contributing to partial agonist activity .
Analytical Characterization
Parameter | Value | Method | Reference |
---|---|---|---|
Molecular Weight | 321.88 g/mol (HCl salt) | Mass Spectrometry | |
pKa | 8.5 (amine), 9.5 (phenolic -OH) | Potentiometric Titration | |
LogP | 3.2 | Chromatography |
Scientific Research Applications
Pentazocine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying opioid receptor interactions.
Biology: Employed in research on pain mechanisms and opioid receptor function.
Medicine: Investigated for its potential in treating various pain conditions and its effects on the central nervous system.
Industry: Utilized in the development of new analgesic drugs and formulations
Mechanism of Action
Pentazocine Hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It acts as an agonist at kappa and sigma receptors, producing analgesic effects, while its weak antagonistic action at mu receptors helps mitigate some of the typical opioid side effects . The compound inhibits ascending pain pathways, altering the perception and response to pain .
Comparison with Similar Compounds
Pharmacological Profile
Receptor Affinity and Mechanism
Pentazocine Hydrochloride :
- Higher risk of respiratory depression and nausea compared to pentazocine .
- Butorphanol Tartrate: Predominantly KOR agonist with weak MOR partial agonism. Used for migraines and postoperative pain, with higher κ affinity than pentazocine .
Sedation in Outpatient Procedures
A retrospective study comparing pentazocine and pethidine for EUS sedation found:
- Recovery Time : 77 minutes (pentazocine) vs. 69 minutes (pethidine) (p < 0.001).
- Adverse Events :
Immune Response
Formulation and Solubility
Research Advancements
- Novel Derivatives: Esterified pentazocine compounds exhibit 5× higher oral bioavailability, addressing limitations of conventional formulations .
- Analgesic Testing : Pentazocine HCl (10 mg/kg) is used as a reference standard in preclinical studies to evaluate new compounds .
Biological Activity
Pentazocine hydrochloride is a synthetic opioid analgesic that has been widely studied for its pharmacological properties and clinical applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic uses, and associated complications, supported by case studies and research findings.
Pentazocine primarily acts on the opioid receptors in the central nervous system (CNS), exhibiting both agonistic and antagonistic properties depending on the receptor subtype involved.
- Mu (μ) Receptors : Pentazocine acts as a weak antagonist at mu receptors, which are primarily responsible for mediating analgesic effects. Its activity here is about 1/50th that of nalorphine .
- Kappa (κ) Receptors : It functions as an agonist at kappa receptors, contributing to its analgesic effects while also potentially leading to dysphoria .
- Delta (δ) Receptors : Pentazocine shows minimal activity at delta receptors, which are less involved in its analgesic profile .
Pharmacokinetics
- Absorption : Pentazocine is well absorbed from the gastrointestinal tract with peak plasma concentrations occurring approximately 1.7 hours after oral administration .
- Half-Life : The elimination half-life ranges from 2 to 3 hours, with significant biotransformation occurring in the liver .
- Metabolism and Excretion : Approximately 60% of the drug is eliminated within 24 hours, primarily through hepatic metabolism and renal excretion of its metabolites .
Therapeutic Uses
Pentazocine is indicated for the management of moderate to severe pain. It is often used in clinical settings for:
- Postoperative Pain Management : Effective in providing analgesia after surgical procedures.
- Chronic Pain Conditions : Utilized in patients with chronic pain syndromes, including those with sickle cell disease .
Case Study 1: Abuse and Local Complications
A case study reported a paramedic who developed a dependence on pentazocine after self-injecting it for pain relief. Over six years, he experienced severe local complications including ulcers and fibrosis due to repeated injections. This highlights the potential for abuse and significant adverse effects associated with intravenous use of pentazocine .
Case Study 2: Antinociceptive Effects
Research demonstrated that pentazocine induces visceral chemical antinociception but not somatic antinociception in specific knockout mouse models. This suggests that while it can alleviate certain types of pain, its effectiveness may vary based on the underlying mechanism being targeted .
Adverse Effects
Common adverse effects associated with pentazocine include:
- Sedation : As a sedative agent, it can cause drowsiness and impair cognitive function.
- Gastrointestinal Issues : Nausea and vomiting are frequently reported.
- Dependence and Withdrawal : Long-term use can lead to physical dependence, with withdrawal symptoms upon cessation .
Research Findings Summary
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying pentazocine hydrochloride in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) is widely used, with optimized parameters such as a ZORBAX SB-C18 column (4.6 × 250 mm, 5 µm), mobile phase of acetonitrile:phosphate buffer (pH 3.0, 0.01 M) in a 70:30 ratio, and UV detection at 220 nm . Sample preparation involves dissolving the compound in acidic aqueous solutions (e.g., 0.1 M HCl), sonication, and filtration. Validation parameters (accuracy, precision, linearity) should align with ICH guidelines, including t-tests and F-tests for statistical comparison with reference methods .
Q. How does the solubility and stability of this compound influence experimental design?
- Methodological Answer : this compound is soluble in acidic aqueous solutions (e.g., pH < 4.0) but degrades under alkaline conditions . Stability studies should monitor temperature (e.g., 25°C vs. 40°C), light exposure, and pH variations. For long-term storage, lyophilization or storage in amber vials at -20°C is recommended. Degradation products can be analyzed using mass spectrometry (MS) coupled with HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in study design (e.g., animal models vs. human trials) or analytical conditions. To reconcile
- Standardize sample matrices (e.g., plasma vs. urine) and extraction protocols.
- Use cross-validation with LC-MS/MS for higher sensitivity .
- Apply meta-analysis frameworks (e.g., random-effects models) to account for inter-study variability .
Q. What advanced techniques are suitable for studying this compound’s interaction with opioid receptors in vitro?
- Methodological Answer : Radioligand binding assays using [³H]-labeled pentazocine can quantify receptor affinity (Kd values). Competitive binding studies with naloxone hydrochloride (a µ-opioid antagonist) require:
- Cell lines expressing human opioid receptors (e.g., CHO-K1 cells).
- Dose-response curves to calculate IC₅₀ values .
- Data normalization to control for nonspecific binding (e.g., using 10 µM naloxone) .
Q. How can researchers develop a validated 2D-HPLC method for detecting enzyme-induced modifications of this compound?
- Methodological Answer :
- First dimension : Use hydrophilic interaction chromatography (HILIC) to separate polar metabolites.
- Second dimension : Reverse-phase chromatography (C18 column) for resolving hydrophobic degradation products.
- Validate using spike-and-recovery experiments (85–115% recovery) and assess inter-day precision (<5% RSD) .
Q. What experimental designs are optimal for assessing this compound’s toxicity in preclinical models?
- Methodological Answer :
- In vitro : MTT assays on hepatic (HepG2) and renal (HEK293) cell lines at concentrations 0.1–100 µM.
- In vivo : Rodent models (e.g., Sprague-Dawley rats) dosed orally (1–50 mg/kg) for 28 days, with histopathology of liver/kidney tissues .
- Include OECD-compliant positive controls (e.g., carbon tetrachloride for hepatotoxicity) .
Q. How do stereochemical properties of this compound affect its pharmacological activity?
- Methodological Answer : The (2R,6R,11R) enantiomer exhibits higher µ-opioid receptor affinity than its stereoisomers . To study this:
- Synthesize enantiomers via chiral resolution (e.g., using amylose-based columns).
- Compare binding kinetics (surface plasmon resonance) and in vivo analgesia (tail-flick test in mice) .
Q. Data Analysis & Reproducibility
Q. What statistical approaches address variability in this compound’s bioavailability data?
- Methodological Answer :
- Apply mixed-effects models to account for inter-subject variability.
- Use bootstrap resampling (n=1000 iterations) to estimate confidence intervals for AUC and Cmax .
- Outliers can be identified via Grubbs’ test (α=0.05) .
Q. How can researchers ensure reproducibility in stability studies of this compound under varying storage conditions?
- Methodological Answer :
- Design accelerated stability studies (40°C/75% RH for 6 months) with triplicate sampling.
- Quantify degradation using peak purity analysis (HPLC-DAD) and LC-MS for structural elucidation.
- Calculate shelf-life via Arrhenius equation extrapolation .
Q. Ethical & Regulatory Considerations
Q. What ethical frameworks apply to clinical trials involving this compound?
- Methodological Answer :
- Adhere to Declaration of Helsinki principles for informed consent and risk-benefit analysis.
- Preclinical studies must follow the 3Rs (Replacement, Reduction, Refinement) for animal welfare .
- Regulatory compliance requires IND applications (FDA/EMA) with validated pharmacokinetic/toxicokinetic data .
Properties
CAS No. |
64024-15-3 |
---|---|
Molecular Formula |
C19H28ClNO |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H/t14-,18+,19+;/m0./s1 |
InChI Key |
OQGYMIIFOSJQSF-DTOXXUQYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
Key on ui other cas no. |
64024-15-3 |
Pictograms |
Irritant |
Related CAS |
359-83-1 (Parent) |
Synonyms |
Fortral Hydrochloride, Pentazocine Lactate, Pentazocine Lexir Pentazocine Pentazocine Hydrochloride Pentazocine Lactate Talwin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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